[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[4-(methylsulfanyl)-3-nitrobenzoyl]benzoate
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Overview
Description
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[4-(methylsulfanyl)-3-nitrobenzoyl]benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique structure that includes a cyanocyclohexyl group, a carbamoyl linkage, and a benzoyl moiety substituted with a methylsulfanyl and a nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[4-(methylsulfanyl)-3-nitrobenzoyl]benzoate typically involves multiple steps:
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Formation of the Cyanocyclohexyl Intermediate
Starting Material: Cyclohexylamine.
Reagents: Cyanogen bromide (BrCN).
Conditions: The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to form the cyanocyclohexyl intermediate.
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Carbamoylation
Intermediate: Cyanocyclohexylamine.
Reagents: Methyl chloroformate.
Conditions: The reaction is performed under basic conditions using a base like triethylamine to yield the carbamoyl intermediate.
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Benzoylation
Intermediate: The carbamoyl intermediate.
Reagents: 2-[4-(methylsulfanyl)-3-nitrobenzoyl]benzoic acid.
Conditions: The reaction is typically conducted in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the methylsulfanyl group to a sulfoxide or sulfone.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Conditions: Conducted under an inert atmosphere.
Products: Reduction of the nitro group to an amine.
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Substitution
Reagents: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Conditions: Typically performed in polar aprotic solvents.
Products: Substitution of the carbamoyl or benzoyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the nitro group would produce amines.
Scientific Research Applications
Chemistry
In chemistry, [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[4-(methylsulfanyl)-3-nitrobenzoyl]benzoate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound could be investigated for its potential as a pharmacophore. The presence of the nitro and carbamoyl groups suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[4-(methylsulfanyl)-3-nitrobenzoyl]benzoate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, while the carbamoyl group might form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-methoxy-4-(methylsulfanyl)benzoate: Similar structure but with a methoxy group instead of a nitro group.
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[4-(methylsulfanyl)-3-chlorobenzoyl]benzoate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[4-(methylsulfanyl)-3-nitrobenzoyl]benzoate is unique due to the presence of both a nitro and a methylsulfanyl group on the benzoyl moiety. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(4-methylsulfanyl-3-nitrobenzoyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O6S/c1-34-20-10-9-16(13-19(20)27(31)32)22(29)17-7-3-4-8-18(17)23(30)33-14-21(28)26-24(15-25)11-5-2-6-12-24/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAWTAJKXVECKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OCC(=O)NC3(CCCCC3)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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